molecular formula C15H20N2 B14288911 5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline CAS No. 128764-95-4

5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline

Cat. No.: B14288911
CAS No.: 128764-95-4
M. Wt: 228.33 g/mol
InChI Key: INOGTGONBADQHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or acetic acid, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced quinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A derivative with two methyl groups.

    2-Isopropylquinoxaline: A derivative with an isopropyl group.

Uniqueness

5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and an isopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

128764-95-4

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

5,6,7,8-tetramethyl-2-propan-2-ylquinoxaline

InChI

InChI=1S/C15H20N2/c1-8(2)13-7-16-14-11(5)9(3)10(4)12(6)15(14)17-13/h7-8H,1-6H3

InChI Key

INOGTGONBADQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(N=C2C(=C1C)C)C(C)C)C

Origin of Product

United States

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